Pbrm1-BD2-IN-1 -

Pbrm1-BD2-IN-1

Catalog Number: EVT-15276911
CAS Number:
Molecular Formula: C17H19ClN2O
Molecular Weight: 302.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pbrm1-BD2-IN-1 is a chemical compound recognized as a selective inhibitor of the second bromodomain of the polybromo-1 protein, commonly referred to as PBRM1. This compound is significant in cancer research, particularly concerning its role in targeting chromatin remodeling complexes associated with various malignancies, including renal cell carcinoma. PBRM1 functions as both a tumor suppressor and a promoter depending on the context of its mutations and interactions within cellular pathways.

Source and Classification

Pbrm1-BD2-IN-1 is classified under bromodomain inhibitors, specifically targeting the PBRM1 bromodomain. The compound has a molecular formula of C17H19ClN2OC_{17}H_{19}ClN_{2}O and is cataloged with the Chemical Abstracts Service number 2819989-57-4. Its binding affinity towards the PBRM1 bromodomain has been characterized, making it a valuable tool for studying PBRM1's role in cancer biology .

Synthesis Analysis

Methods and Technical Details

The synthesis of Pbrm1-BD2-IN-1 involves several key steps that typically utilize organic synthesis techniques. The compound can be derived from dihydroquinazolinone scaffolds through a series of reactions including:

  1. Condensation Reactions: This involves the reaction of 2-aminobenzamides with benzaldehydes to form dihydroquinazolinones.
  2. Chlorination: Introduction of chlorine at specific positions on the scaffold to enhance binding properties.
  3. Purification: The final product is purified using chromatographic techniques to ensure high purity suitable for biological assays.

These methods allow for the precise modification of the chemical structure to optimize its interaction with the target bromodomain .

Molecular Structure Analysis

Structure and Data

Pbrm1-BD2-IN-1 exhibits a complex molecular structure characterized by its unique arrangement of atoms that facilitate its interaction with the PBRM1 protein. Key structural features include:

  • Bromodomain Binding Motif: The compound contains functional groups that are crucial for binding to acetylated lysines on histones.
  • Chlorine Atom: The presence of chlorine enhances hydrophobic interactions, improving binding affinity.

The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into how the compound interacts at the molecular level .

Chemical Reactions Analysis

Reactions and Technical Details

Pbrm1-BD2-IN-1 participates in various chemical reactions primarily related to its function as an inhibitor. These include:

  • Binding Reactions: The primary reaction involves binding to the PBRM1 bromodomain, which modulates chromatin dynamics.
  • Competitive Inhibition: This compound acts as a competitive inhibitor against other ligands that may bind to the same site on the bromodomain.

The kinetics of these reactions can be studied through assays measuring changes in fluorescence or absorbance upon binding, which help determine binding affinities (Kd values) and inhibitory constants (IC50 values) .

Mechanism of Action

Process and Data

The mechanism by which Pbrm1-BD2-IN-1 exerts its effects involves several steps:

  1. Binding: The compound selectively binds to the second bromodomain of PBRM1.
  2. Disruption of Protein Interactions: By occupying this site, it prevents PBRM1 from interacting with acetylated histones and other chromatin-associated proteins.
  3. Alteration of Gene Expression: This disruption leads to changes in gene expression patterns that can influence cell proliferation and survival, particularly in cancer cells.

Studies have shown that inhibition of PBRM1 can lead to decreased tumor growth in certain cancer models, highlighting its potential therapeutic applications .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pbrm1-BD2-IN-1 possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 304.80 g/mol.
  • Solubility: Soluble in DMSO at concentrations up to 45 mg/mL.
  • Stability: Stable under recommended storage conditions (typically at -20°C for solid forms).

These properties are essential for determining appropriate experimental conditions for biological assays .

Applications

Scientific Uses

Pbrm1-BD2-IN-1 has several applications in scientific research:

  • Cancer Research: It serves as a tool for studying the role of PBRM1 in cancer biology, particularly in renal cell carcinoma.
  • Drug Development: The compound's selective inhibition profile makes it a candidate for developing targeted therapies aimed at cancers with aberrant PBRM1 activity.
  • Chromatin Biology Studies: Researchers utilize this compound to explore chromatin dynamics and gene regulation mechanisms influenced by bromodomain-containing proteins.
PBRM1 Bromodomain Biology and Oncogenic Implications

Role of PBRM1 in Chromatin Remodeling and Transcriptional Regulation

PBRM1 (Polybromo-1), encoded by the PBRM1 gene, serves as the principal nucleosome-recognition subunit within the PBAF (Polybromo-associated BRG1/BRM-associated factors) subcomplex of the SWI/SNF chromatin remodeling machinery. This complex utilizes ATP hydrolysis to slide, evict, or reposition nucleosomes, thereby modulating DNA accessibility for transcriptional regulators [1] [7]. PBRM1 harbors six tandem bromodomains (BD1-BD6), two bromo-adjacent homology (BAH) domains, and a high-mobility group (HMG) domain. Its bromodomains function as acetyl-lysine "readers," binding to acetylated histone tails (e.g., H3K14ac) to anchor the PBAF complex to specific genomic loci [1] [6].

Biochemical studies reveal that PBRM1-mediated chromatin targeting facilitates transcriptional activation or repression of genes governing critical cellular pathways. For instance, PBRM1 loss in clear cell renal cell carcinoma (ccRCC) dysregulates metabolic genes (e.g., GLUT1, VEGF) and cell adhesion molecules (e.g., E-cadherin), promoting tumorigenic phenotypes like enhanced glycolysis and metastasis [2] [9]. This occurs because PBRM1 deficiency impairs SWI/SNF-directed nucleosomal remodeling at enhancers and promoters, leading to aberrant transcription factor recruitment (e.g., NF-κB) and oncogene activation [5] [7].

Table 1: Functional Domains of PBRM1 and Their Roles

DomainStructurePrimary FunctionBinding Target
Bromodomain 2 (BD2)Four-helix bundle + ZA/BC loopsPrimary acetyl-lysine recognitionH3K14ac, p53K382ac
Bromodomain 4 (BD4)Similar to BD2Secondary acetyl-lysine recognitionH3K14ac, nucleosomes
BAH1/BAH2β-sandwich foldMethyl-lysine recognitionα-TubK40me3 (microtubules)
HMGDNA-binding domainNon-specific DNA interactionNucleosomal linker DNA

Context-Dependent Tumor Suppressor vs. Tumor Promoter Functions of PBRM1

PBRM1 exhibits paradoxical roles in cancer, functioning as either a tumor suppressor or promoter depending on cellular context, mutational background, and tumor microenvironment:

  • Tumor Suppressor in H1H2 ccRCC: In ccRCC subtypes co-expressing HIF-1α and HIF-2α (H1H2), PBRM1 constrains oncogenic signaling. Re-expression of PBRM1 in PBRM1-mutant H1H2 cells (e.g., RCC4, A704) suppresses proliferation by reactivating adhesion genes (CDH1) and repressing cell-cycle regulators (CCND1) [9]. Mechanistically, PBRM1 acts as a HIF co-activator, but its loss in H1H2 cells amplifies HIF-2-driven proliferative pathways while retaining HIF-1’s tumor-suppressive effects, creating selective pressure for PBRM1 mutations [9].

  • Tumor Promoter in H2 ccRCC: In HIF-1α-deficient ccRCC (H2 subtype), PBRM1 supports tumor growth. PBRM1 knockdown in H2 cell lines (e.g., 786-O) reduces proliferation and survival, as PBRM1 becomes essential for HIF-2-mediated transcription of pro-survival genes (e.g., VEGF, CXCR4) [9]. This context-dependency explains why PBRM1 mutations are enriched in H1H2 tumors but rare in H2 tumors.

  • Non-Chromatin Roles in Mitosis: Beyond transcription, PBRM1 localizes to mitotic spindles via BAH domain recognition of α-tubulin trimethylated at K40 (α-TubK40me3), a mark deposited by the methyltransferase SETD2 [3]. Disruption of this interaction (e.g., by BAH mutations or SETD2 loss) causes genomic instability—manifesting as multipolar spindles and chromosomal bridges—which accelerates ccRCC progression [3].

Table 2: Context-Dependent Functions of PBRM1 in ccRCC Subtypes

Tumor ContextHIF StatusPBRM1 RoleConsequence of PBRM1 LossKey Mechanisms
H1H2 ccRCCHIF-1α+/HIF-2α+Tumor suppressorReduced proliferation ↑ apoptosisDerepression of HIF-1 targets; metabolic dysregulation
H2 ccRCCHIF-1α−/HIF-2α+Tumor promoterReduced proliferation ↓ survivalLoss of HIF-2 co-activation; impaired DNA repair
SETD2-mutantN/AGenomic stabilizerMicronuclei ↑ chromosomal bridgesDisrupted spindle recruitment; mitotic errors

Structural and Functional Prioritization of Bromodomain 2 (BD2) in PBRM1-Mediated Chromatin Interactions

Among PBRM1’s six bromodomains, BD2 is structurally and functionally preeminent in chromatin targeting:

  • Binding Specificity: BD2 exhibits the highest affinity for H3K14ac (Kd ~ 25 μM), a mark linked to active enhancers and DNA damage response. This specificity arises from conserved residues in its ZA loop (Tyr252) and hydrophobic pocket (Asn269), which form hydrogen bonds with acetylated lysine [1] [6]. BD4 also binds H3K14ac but with lower affinity (Kd ~ 100 μM), while other BDs show minimal activity [1].
  • Impact of Missense Mutations: Cancer-associated BD2 mutations (e.g., I252R) disrupt histone binding and nucleosome localization. In ccRCC models, BD2 inactivation (via point mutation or deletion) abrogates PBRM1’s tumor-suppressive function, increasing proliferation by >50% compared to wild-type controls [6]. Notably, BD2 mutations are enriched in ccRCC patients and correlate with advanced disease [4] [6].
  • Neighboring Domain Synergy: BD2’s activity is modulated by adjacent domains—BD1 enhances its nucleosome binding, while BD3 attenuates it. This interdomain crosstalk enables multivalent engagement with nucleosomal arrays, a feature absent in isolated BD-peptide interactions [1].
  • Therapeutic Vulnerability: BD2-inactivating mutations confer synthetic lethality with inhibitors targeting epigenetic regulators (e.g., EZH2). Consequently, BD2-specific inhibitors (e.g., Pbrm1-BD2-IN-1) are being developed to exploit this dependency in PBRM1-mutant cancers [6] [8].

Table 3: Prioritization of PBRM1 Bromodomains in ccRCC Pathogenesis

BromodomainConservation (%)H3K14ac AffinityMissense Mutation Frequency in ccRCCFunctional Impact of Inactivation
BD2100 (reference)++++ (Kd ~25 μM)18%↑ Cell proliferation; ↓ tumor suppression
BD450.7+++ (Kd ~100 μM)20%↑ Cell proliferation; disrupts chromatin binding
BD142.3+5%Mild ↓ nucleosome binding
BD342.3-0%No change
BD5/BD6<26-<2%No significant impact

Properties

Product Name

Pbrm1-BD2-IN-1

IUPAC Name

(3E)-6-chloro-3-(2-ethylbutylidene)-1,2-dihydropyrrolo[1,2-a]quinazolin-5-one

Molecular Formula

C17H19ClN2O

Molecular Weight

302.8 g/mol

InChI

InChI=1S/C17H19ClN2O/c1-3-11(4-2)10-12-8-9-20-14-7-5-6-13(18)15(14)17(21)19-16(12)20/h5-7,10-11H,3-4,8-9H2,1-2H3/b12-10+

InChI Key

MMHUNORYEVIGHF-ZRDIBKRKSA-N

Canonical SMILES

CCC(CC)C=C1CCN2C1=NC(=O)C3=C2C=CC=C3Cl

Isomeric SMILES

CCC(CC)/C=C/1\CCN2C1=NC(=O)C3=C2C=CC=C3Cl

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